ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound that features a unique structure combining a chromen ring system with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the initial formation of the chromen ring system, followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For example, visible-light-induced radical bromination can be used in the synthesis of related compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: This compound has a similar dioxolo ring system but differs in the presence of a quinoline moiety.
9-Methoxy-6-(2-methoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-8-ol: This compound shares the dioxolochromen structure but has different substituents.
Uniqueness
Ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate is unique due to its combination of a chromen ring system with a piperazine moiety. This structural feature may confer specific properties that are not present in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-2-23-18(22)20-5-3-19(4-6-20)10-12-7-17(21)26-14-9-16-15(8-13(12)14)24-11-25-16/h7-9H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFVFPSXKGUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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